molecular formula C19H13Cl2N3O B2603755 1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine CAS No. 338978-60-2

1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B2603755
CAS No.: 338978-60-2
M. Wt: 370.23
InChI Key: ODGMNIWCYMMMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
  • Common reagents: 2,4-dichlorobenzene, a base such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).
  • Reaction conditions: Heating the mixture to facilitate the substitution reaction.
  • Attachment of the Benzyloxy Group:

    • The benzyloxy group can be attached through an etherification reaction.
    • Common reagents: Benzyl alcohol, a strong base like sodium hydride, and a suitable solvent such as tetrahydrofuran (THF).
    • Reaction conditions: Stirring the mixture at room temperature or slightly elevated temperatures.
  • Industrial Production Methods:

    • Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity.
    • Scale-up processes would include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the benzyloxy group.
      • Common reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
      • Major products: Oxidized derivatives such as benzaldehyde or benzoic acid.
    • Reduction:

      • Reduction reactions can target the imidazo[4,5-b]pyridine core or the dichlorophenyl group.
      • Common reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
      • Major products: Reduced derivatives with altered functional groups.
    • Substitution:

      • The compound can undergo nucleophilic or electrophilic substitution reactions.
      • Common reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
      • Major products: Substituted derivatives with new functional groups.

    Common Reagents and Conditions:

    • Reagents: Vary depending on the specific reaction (e.g., oxidizing agents, reducing agents, nucleophiles, electrophiles).
    • Conditions: Typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine typically involves the following steps:

    • Formation of the Imidazo[4,5-b]pyridine Core:

      • The imidazo[4,5-b]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
      • Common reagents: Ammonium acetate, acetic acid, and a suitable catalyst.
      • Reaction conditions: Heating the mixture under reflux conditions.

    Scientific Research Applications

    1-(Benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine has several applications in scientific research:

    • Chemistry:

      • Used as a building block for the synthesis of more complex molecules.
      • Studied for its reactivity and potential to form new chemical entities.
    • Biology:

      • Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
      • Used in biochemical assays to study enzyme interactions and inhibition.
    • Medicine:

      • Explored as a lead compound in drug discovery programs.
      • Potential therapeutic applications due to its interaction with biological targets.
    • Industry:

      • Utilized in the development of new materials with specific properties.
      • Applied in the synthesis of specialty chemicals and intermediates.

    Mechanism of Action

    The mechanism of action of 1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    • Binding to Enzymes:

      • Inhibiting enzyme activity by binding to the active site or allosteric sites.
      • Modulating enzyme function and affecting metabolic pathways.
    • Interaction with Receptors:

      • Acting as an agonist or antagonist at specific receptors.
      • Influencing signal transduction pathways and cellular responses.
    • DNA Intercalation:

      • Intercalating into DNA strands and affecting replication or transcription processes.
      • Potentially leading to cytotoxic effects in cancer cells.

    Comparison with Similar Compounds

    1-(Benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives:

      Similar Compounds:

    Uniqueness:

    • The presence of the 2,4-dichlorophenyl group imparts unique chemical and biological properties.
    • The benzyloxy group enhances its solubility and reactivity compared to other derivatives.
    • Its specific substitution pattern may result in distinct interactions with biological targets, making it a valuable compound for research and development.

    This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    2-(2,4-dichlorophenyl)-1-phenylmethoxyimidazo[4,5-b]pyridine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H13Cl2N3O/c20-14-8-9-15(16(21)11-14)19-23-18-17(7-4-10-22-18)24(19)25-12-13-5-2-1-3-6-13/h1-11H,12H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ODGMNIWCYMMMBK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)CON2C3=C(N=CC=C3)N=C2C4=C(C=C(C=C4)Cl)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H13Cl2N3O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    370.2 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.